Oleoyl danshenxinkun A
Description
Oleoyl danshenxinkun A (C₃₀H₄₈O₃) is a fatty abietane diterpenoid isolated from the roots of Salvia miltiorrhiza (Dan Shen), a plant widely used in traditional Chinese medicine for cardiovascular applications . It exists as a yellow oil and is structurally characterized by an oleoyl (C18:1) acyl group esterified to a diterpenoid backbone. Pharmacologically, it selectively inhibits platelet aggregation induced by arachidonic acid, a key pathway in thromboxane A2 synthesis, but exhibits weaker effects against collagen- and thrombin-induced aggregation . This specificity suggests a mechanism targeting the cyclooxygenase (COX) pathway, though detailed molecular interactions remain under investigation.
Properties
Molecular Formula |
C36H48O5 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
2-(1-hydroxy-8-methyl-3,4-dioxophenanthren-2-yl)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H48O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-31(37)41-25-27(3)32-34(38)30-24-23-28-26(2)20-19-21-29(28)33(30)36(40)35(32)39/h11-12,19-21,23-24,27,38H,4-10,13-18,22,25H2,1-3H3/b12-11- |
InChI Key |
GENQRBVLYJXZQU-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=CC=CC(=C3C=C2)C)C(=O)C1=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=CC=CC(=C3C=C2)C)C(=O)C1=O)O |
Synonyms |
oleoyl danshenxinkun A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Salvia miltiorrhiza Derivatives
Oleoyl Neocryptotanshinone
Oleoyl neocryptotanshinone (C₃₆H₄₈O₅), another diterpenoid from S. miltiorrhiza, shares structural and functional similarities with Oleoyl danshenxinkun A. Both compounds:
- Source : Roots of S. miltiorrhiza .
- Activity : Selective inhibition of arachidonic acid-induced platelet aggregation .
- Structural Differences: Oleoyl neocryptotanshinone has a larger molecular weight (C₃₆ vs. C₃₀) and additional oxygen atoms, likely due to an extended diterpenoid core or modified functional groups .
| Compound | Molecular Formula | Source | Key Pharmacological Activity |
|---|---|---|---|
| This compound | C₃₀H₄₈O₃ | Salvia miltiorrhiza | Selective antiplatelet (arachidonic acid) |
| Oleoyl neocryptotanshinone | C₃₆H₄₈O₅ | Salvia miltiorrhiza | Selective antiplatelet (arachidonic acid) |
Table 1: Comparison of Oleoyl Derivatives from S. miltiorrhiza
Comparison with Oleoyl-Containing Compounds from Other Medicinal Plants
Oleifolioside B (CₙHₙOₙ)
- Source : Astragalus oleifolius stems.
- Activity : Antimalarial, anthelmintic, and cytotoxic effects against parasites .
- Structural Notes: Uncrystalline compound; lacks the diterpenoid backbone of this compound.
Oleoside Dimethyl Ester
- Source : Ligustrum lucidum (privet).
- Activity : Antiviral, antiplatelet, and antioxidant properties via inhibition of AAPH-induced hemolysis .
- Structural Notes: Contains a secoiridoid glycoside backbone esterified with methyl groups.
Oleracein A/B
- Source : Portulaca oleracea (purslane).
- Activity : Antimalarial; structural uniqueness includes a 5-hydroxyindole-2-carboxylate core linked to a coumaroyl-glucose moiety .
| Compound | Molecular Formula | Source | Key Pharmacological Activity |
|---|---|---|---|
| Oleifolioside B | Not specified | Astragalus oleifolius | Antimalarial, cytotoxic |
| Oleoside dimethyl ester | Not specified | Ligustrum lucidum | Antiviral, antiplatelet |
| Oleracein A/B | C₂₀H₂₇NO₁₁ | Portulaca oleracea | Antimalarial |
Table 2: Oleoyl-Related Compounds from Diverse Plant Sources
Analysis of Molecular Features Influencing Bioactivity
Role of the Oleoyl Group
Structural Determinants of Selectivity
- Diterpenoid Core: Critical for antiplatelet activity in S. miltiorrhiza derivatives, as non-diterpenoid oleoyl compounds (e.g., Oleraceins) lack this effect .
- Oxygenation Patterns: this compound (3 oxygen atoms) vs. Oleoyl neocryptotanshinone (5 oxygen atoms) may influence binding affinity to COX enzymes or thromboxane receptors .
Pharmacological Limitations
Both this compound and Oleoyl neocryptotanshinone are minor constituents in S. miltiorrhiza, which may limit their therapeutic utility compared to more abundant compounds like tanshinones .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of Oleoyl danshenxinkun A?
To confirm the molecular structure (C30H48O3), researchers should employ a combination of high-resolution mass spectrometry (HR-MS) for precise molecular weight determination, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) for resolving the acylated diterpenoid backbone, and HPLC-UV for purity assessment . Comparative analysis with reference compounds from Salvia miltiorrhiza is critical due to structural similarities with other tanshinones .
Q. What in vitro and in vivo models are validated for studying its antiplatelet aggregation activity?
Standard models include:
- In vitro : ADP/arachidonic acid-induced platelet aggregation assays using human platelet-rich plasma (PRP) with dose-response curves (e.g., IC50 determination) .
- In vivo : Murine thrombosis models (e.g., FeCl3-induced carotid artery injury) to assess inhibition of thrombus formation. Ensure consistency in dosing regimens (e.g., 10–50 mg/kg, intravenous) and validate results with parallel COX-1/COX-2 inhibition assays to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for antiplatelet activity across studies?
Discrepancies often arise from variations in:
- Platelet source : Human vs. murine platelets exhibit differential receptor sensitivity.
- Agonist concentration : Standardize agonist (e.g., ADP) concentrations to 10 µM for cross-study comparability.
- Preanalytical variables : Control for platelet storage time, temperature, and anticoagulant type (e.g., sodium citrate vs. heparin).
A meta-analysis approach with standardized protocols is recommended, as outlined in Research Question Writing Guidelines .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in cardiovascular pathways?
A tiered approach is advised:
Transcriptomic profiling : RNA-seq of endothelial cells treated with this compound (10 µM, 24h) to identify differentially expressed genes (e.g., NF-κB, MAPK pathways).
Protein interaction studies : Surface plasmon resonance (SPR) or co-immunoprecipitation to assess binding to platelet integrins (e.g., αIIbβ3).
In vivo validation : Use transgenic mouse models (e.g., COX-2 knockout) to isolate pathway-specific effects.
Reference enzyme interaction studies in (GDE1-mediated pathways) for methodological parallels .
Q. How should researchers address challenges in isolating this compound from Salvia miltiorrhiza extracts?
Optimize extraction using:
- Solvent systems : Ethanol-water gradients (70–90% ethanol) for enhanced diterpenoid solubility.
- Chromatography : Preparative HPLC with C18 columns and isocratic elution (acetonitrile:water, 65:35).
- Purity validation : LC-MS/MS with multiple reaction monitoring (MRM) to distinguish from co-eluting analogs (e.g., Oleoyl neocryptotanshinone) .
Methodological and Data Analysis Questions
Q. What statistical frameworks are appropriate for dose-response studies of this compound?
Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in Prism) to calculate IC50/EC50. For heterogeneous data, apply mixed-effects models or Bayesian hierarchical analysis to account for inter-experimental variability .
Q. How can researchers validate the specificity of molecular targets identified via omics approaches?
Combine CRISPR/Cas9-mediated gene silencing with rescue experiments. For example, if RNA-seq implicates AMPK activation, compare wild-type and AMPK-knockout cells treated with the compound. Use orthogonal assays (e.g., Western blot for phospho-AMPK) to confirm findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
